fluoroethylcholine (18F)
Description
Contextualization of Choline-Based Radiotracers
Choline (B1196258), an essential nutrient, is a fundamental component of cell membranes and is involved in lipid metabolism and cell signaling. Many types of cancer cells exhibit a high rate of proliferation, which necessitates an increased synthesis of cell membranes. This, in turn, leads to an elevated uptake of choline. This metabolic alteration forms the basis for using radioactively labeled choline analogs as tracers in PET imaging to detect and monitor tumors. nih.govmdpi.com
The first widely used choline-based radiotracer was [11C]Choline. mayoclinic.org PET scans using [11C]Choline have been effective in imaging various cancers, including brain, lung, esophageal, colon, bladder, and prostate cancers. snmjournals.org The uptake of [11C]Choline provides a marker of increased cell membrane synthesis, a hallmark of many malignancies. snmjournals.org
Rationale for the Development of [18F]Fluoroethylcholine
While [11C]Choline proved to be a valuable tool, its use is limited by the short physical half-life of the carbon-11 (B1219553) (11C) isotope, which is approximately 20 minutes. nih.gov This short half-life necessitates an on-site cyclotron for its production, limiting its availability to specialized centers.
To overcome this limitation, researchers sought to develop a choline analog labeled with fluorine-18 (B77423) (18F). The 18F isotope has a longer half-life of about 110 minutes, which allows for centralized production and distribution to hospitals without a cyclotron. snmjournals.orgnih.gov Furthermore, 18F has a shorter positron range, which can result in PET images with slightly higher spatial resolution. snmjournals.orgnih.gov These advantages prompted the development of [18F]fluoroethylcholine ([18F]FECh) as a more practical alternative to [11C]Choline for cancer imaging. snmjournals.org
Historical Overview of [18F]Fluoroethylcholine Research
The concept of an 18F-labeled choline analog led to the synthesis and evaluation of [18F]fluoroethylcholine ([18F]FECh). snmjournals.org Initial studies focused on developing a reliable synthesis method for no-carrier-added [18F]FECh. snmjournals.orgnih.gov An automated apparatus was constructed to facilitate the preparation of the injectable solution. nih.gov
Early research involved in vitro experiments using tumor cell lines to understand the uptake mechanism of [18F]FECh. These studies revealed that the tracer is incorporated into cells via active transport, phosphorylated by choline kinase to form phosphoryl-[18F]FECh, and subsequently integrated into phospholipids (B1166683). snmjournals.orgnih.gov This "chemical trap" mechanism explains the accumulation of the tracer in tumor cells. snmjournals.org
The first clinical PET studies with [18F]FECh were performed on patients with untreated primary prostate cancer. snmjournals.orgnih.gov Dynamic PET studies showed rapid clearance of [18F]FECh from the blood and significant uptake in prostate cancer tissue. snmjournals.orgnih.gov Comparative studies with [11C]Choline in the same patients indicated no significant difference in tumor uptake between the two tracers, but [18F]FECh provided slightly sharper images. nih.govsnmjournals.org
Subsequent research has explored the application of [18F]FECh in various other cancers, including brain tumors and hepatocellular carcinoma. springermedicine.comnih.gov While promising, the experience with [18F]FECh in these other tumor types is still more limited compared to its use in prostate cancer. springermedicine.comnih.gov One of the challenges noted in early research was the rapid accumulation of [18F]FECh in the urinary bladder, which could interfere with the imaging of pelvic tumors like prostate cancer. nih.gov This led to the parallel development of another 18F-labeled choline analog, [18F]fluorocholine (FCH), which was thought to be a better biological analog of choline. nih.govsnmjournals.org
Research Findings on [18F]Fluoroethylcholine
| Research Area | Key Findings | Citations |
| Synthesis | A reliable, automated two-step synthesis process was developed for no-carrier-added [18F]FECh, yielding high purity and radiochemical yield. | nih.govsnmjournals.orgnih.gov |
| Mechanism of Uptake | In vitro studies demonstrated that [18F]FECh is actively transported into tumor cells, where it is phosphorylated by choline kinase and incorporated into phospholipids, effectively trapping it within the cells. | snmjournals.orgnih.gov |
| Prostate Cancer Imaging | Clinical PET studies showed significant uptake of [18F]FECh in primary prostate cancer. Dynamic studies revealed rapid blood clearance and sustained accumulation in tumor tissue. | snmjournals.orgsnmjournals.orgnih.gov |
| Comparative Imaging | Studies comparing [18F]FECh with [11C]Choline in prostate cancer patients found similar tumor uptake levels, but [18F]FECh offered improved image resolution due to the shorter positron range of 18F. | nih.govsnmjournals.org |
| Other Oncological Applications | Research has indicated potential for [18F]FECh PET in imaging brain tumors and hepatocellular carcinoma, although experience is less extensive than in prostate cancer. | springermedicine.comnih.gov |
| Biodistribution | Early studies noted high radioactivity in the urinary bladder, kidneys, and liver following administration of [18F]FECh. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17FNO+ |
|---|---|
Molecular Weight |
149.22 g/mol |
IUPAC Name |
2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |
InChI Key |
XUUGOSKUEDWDAS-COJKEBBMSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOCC[18F] |
Canonical SMILES |
C[N+](C)(C)CCOCCF |
Origin of Product |
United States |
Radiochemistry and Synthesis of 18f Fluoroethylcholine
Precursor Chemistry and Radiolabeling Strategies
The successful synthesis of [18F]FEC hinges on the careful selection of precursors and an efficient radiolabeling strategy. The primary approach involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.
Nucleophilic Fluorination Reactions
The introduction of the fluorine-18 (B77423) atom into the ethyl group of choline (B1196258) is typically achieved through a nucleophilic fluorination reaction. nih.gov This method is preferred due to the high specific activity that can be achieved with no-carrier-added [¹⁸F]fluoride. nih.govfrontiersin.org In these reactions, the fluoride (B91410) ion (¹⁸F⁻) acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group. nih.gov To enhance the nucleophilicity of the fluoride ion, it is usually activated by forming a complex with a phase transfer catalyst, such as a tetraalkylammonium salt or Kryptofix 2.2.2 (K₂₂₂), in an aprotic solvent. nih.gov
Utilization of [18F]Fluoride and Specific Precursors
The production of [¹⁸F]fluoride is commonly accomplished via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, using enriched [¹⁸O]water as the target material. uni-mainz.denih.gov The resulting aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution containing a phase transfer catalyst, such as potassium carbonate and Kryptofix 2.2.2, to form the reactive [¹⁸F]KF/K₂₂₂ complex. nih.govsnmjournals.org
Several precursors have been developed for the synthesis of [18F]FEC. These precursors typically contain an ethyl group with a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion. Common leaving groups include tosylate (OTs), triflate (OTf), and halides like bromide. snmjournals.org
Some of the key precursors used in [18F]FEC synthesis include:
1,2-bis(tosyloxy)ethane (B1267912) (ethylene glycol ditosylate): This precursor reacts with [¹⁸F]fluoride to form the intermediate 2-[¹⁸F]fluoroethyl tosylate. snmjournals.orgnih.gov
2-bromoethyl triflate (BETfO): This precursor offers a simplified and high-yield pathway for the synthesis. nih.gov
Bromoethylnosylate: This is another precursor utilized in two-step synthesis approaches. snmjournals.org
Dibromomethane: This precursor is used in a two-step approach to produce [¹⁸F]fluorobromomethane as an intermediate. analis.com.my
Synthetic Methodologies for [18F]Fluoroethylcholine
Over the years, various synthetic methodologies have been developed and optimized for the production of [18F]FEC, ranging from multi-step procedures to more streamlined one-pot techniques and automated systems.
Two-Step Synthesis Approaches
The most common method for synthesizing [18F]FEC is a two-step process. uni-mainz.desnmjournals.orgnih.gov
Step 1: Formation of a [¹⁸F]fluoroethylating agent. In this initial step, the [¹⁸F]fluoride is reacted with a suitable precursor, such as 1,2-bis(tosyloxy)ethane or bromoethyl triflate, to produce an intermediate [¹⁸F]fluoroethylating agent like 1-[¹⁸F]fluoro-2-tosylethane or 1-bromo-2-[¹⁸F]fluoroethane. uni-mainz.desnmjournals.orgnih.gov This reaction is typically carried out at elevated temperatures. uni-mainz.de
Step 2: Alkylation of N,N-dimethylaminoethanol (DMAE). The purified [¹⁸F]fluoroethylating agent is then reacted with N,N-dimethylaminoethanol (DMAE) to form [18F]FEC. uni-mainz.denih.gov This alkylation step is often catalyzed by an iodide salt to improve reaction efficiency. uni-mainz.denih.gov
| Precursor | Intermediate | Overall Yield (non-decay corrected) | Synthesis Time | Purification Method | Reference |
|---|---|---|---|---|---|
| 1,2-bis(tosyloxy)ethane | 2-[¹⁸F]fluoroethyl tosylate | ~40% | 65 min | HPLC | snmjournals.orgnih.gov |
| 2-bromoethyl triflate (BETfO) | 1-bromo-2-[¹⁸F]fluoroethane | 47 ± 5% | 40 min | SPE | nih.gov |
| Bromoethylnosylate | 1-bromo-2-[¹⁸F]fluoroethane | 40 ± 5% | ~50 min | SPE | snmjournals.org |
| 1-[¹⁸F]fluoro-2-tosylethane | - | 30 ± 6% | 50 min | HPLC | uni-mainz.denih.gov |
One-Pot Synthesis Techniques
To streamline the production of [18F]FEC, one-pot synthesis methods have been developed. snmjournals.orgresearchgate.net These techniques combine the two reaction steps into a single reaction vessel, eliminating the need for intermediate purification. snmjournals.org In a typical one-pot synthesis, the [¹⁸F]fluoride is first reacted with a precursor like ethylene (B1197577) glycol-1,2-ditosylate. snmjournals.org After this initial reaction, DMAE is directly added to the same vessel to complete the synthesis. snmjournals.org
While potentially faster, one-pot methods can sometimes result in lower yields or require careful optimization to minimize side reactions. researchgate.net However, successful one-pot syntheses have been reported with good radiochemical yields. snmjournals.org
| Precursor | Radiochemical Yield (EOB, non-decay corrected) | Synthesis Time | Key Features | Reference |
|---|---|---|---|---|
| Ethylene glycol-1,2-ditosylate | 47 ± 5% | 35 min | Optimized reaction temperature and cartridge-based purification. | snmjournals.org |
| Ditosylmethane | 18.8 ± 2.1% | 49 ± 5 min | In situ generation of [¹⁸F]fluoromethyl tosylate. | researchgate.net |
| Dibromomethane | 7% | 1.25 h | Liquid-phase synthesis with low residual DMAE. | nih.gov |
Development of Automated Radiosynthesis Systems
The demand for routine clinical production of [18F]FEC has driven the development of fully automated radiosynthesis systems. uni-mainz.desnmjournals.orgnih.govsnmjournals.orgsnmjournals.org These automated modules offer several advantages, including improved reliability, reproducibility, and radiation safety. uni-mainz.desnmjournals.org Commercially available synthesis modules, such as the GE TRACERlab™ and SynChrom systems, have been successfully adapted and optimized for [18F]FEC production. uni-mainz.desnmjournals.orgresearchgate.net
Automation often involves the integration of SPE for purification, which is more amenable to automated processes than HPLC. snmjournals.orgnih.gov These systems can perform the entire synthesis, from trapping the [¹⁸F]fluoride to delivering the final, purified product, in a closed and shielded environment ("hot cell"). uni-mainz.de The development of cassette-based systems further simplifies the process, with single-use cassettes containing all the necessary reagents and tubing, minimizing the risk of cross-contamination and ensuring compliance with Good Manufacturing Practice (GMP). snmjournals.org
Optimization of Radiochemical Yield and Purity
Significant efforts have been dedicated to optimizing the synthesis of [18F]FECh to achieve higher radiochemical yields and purity. Research has systematically examined various reaction parameters, including synthesis pathways, catalysts, precursor concentrations, reaction temperatures, and purification methods. researchgate.netsnmjournals.org
One of the most effective strategies for increasing yield has been the use of alkali iodide catalysis in the alkylation step. snmjournals.orgnih.gov The addition of iodides, such as sodium iodide or lithium iodide, to the reaction with [18F]FETos drastically increases radiochemical yields, likely due to the in situ formation of the more reactive 1-iodo-2-[18F]fluoroethane. uni-mainz.desnmjournals.org Studies comparing different iodide salts found lithium iodide to be particularly potent. uni-mainz.de
The choice between a one-step and a two-step synthesis process has also been evaluated. In a two-step reaction, an intermediate like 2-[18F]fluoroethyl tosylate is first prepared and purified before reacting with DMAE. snmjournals.orgnih.gov A one-pot approach, where [18F]fluoride is reacted with 1,2-bis(tosyloxy)ethane and DMAE in a single vessel, has been developed to shorten the synthesis time. researchgate.netnih.gov Optimized one-step procedures have been shown to produce slightly higher radiochemical yields (48 ± 1%) compared to improved two-step methods (43 ± 3%). researchgate.netnih.gov
Reaction conditions such as temperature and solvent have a substantial impact. For the iodide-promoted alkylation step, optimization studies identified a reaction temperature of 120 °C and dimethyl sulfoxide (B87167) (DMSO) as the solvent to achieve radiochemical yields as high as 85-90% for this specific step. snmjournals.org The purification of the final product is typically achieved through solid-phase extraction (SPE) using cation-exchange cartridges, sometimes followed by High-Performance Liquid Chromatography (HPLC). uni-mainz.deresearchgate.netsnmjournals.org
These optimization efforts have led to reliable, often fully automated, synthesis modules that can produce [18F]FECh with high yields and purity within a relatively short time. uni-mainz.denih.gov For instance, an automated two-step synthesis using iodide-catalyzed alkylation with [18F]FETos results in a total radiochemical yield of 30 ± 6% in about 50 minutes, with a radiochemical purity of 95–99%. uni-mainz.denih.gov Other optimized automated procedures report non-decay corrected yields of 36% to over 47%. researchgate.netsnmjournals.org
Table 1: Research Findings on Optimization of [18F]Fluoroethylcholine Synthesis
| Parameter Optimized | Method/Reagent | Conditions | Reported Outcome | Citation(s) |
| Synthesis Approach | One-Pot vs. Two-Step | Comparison of optimized procedures. | One-pot yield: 48 ± 1%; Two-step yield: 43 ± 3%. | researchgate.netnih.gov |
| Catalysis | Iodide-Promoted Alkylation | Use of sodium iodide with [18F]FETos and DMAE. | Drastically increased radiochemical yields. | snmjournals.org |
| Temperature | Alkylation Step | 120 °C in DMSO. | Yields for the reaction step reached 85-90%. | snmjournals.org |
| Precursor | N,N-dimethylaminoethanol (DMAE) | Precursor concentration of 250 mM. | Contributed to high yields in the optimized step. | snmjournals.org |
| Purification | Solid-Phase Extraction (SPE) | Cation-exchange cartridges (e.g., SCX). | Effective purification of the final product. | researchgate.netsnmjournals.org |
| Automation | Fully Automated Module | Two-step, iodide-promoted synthesis. | Total yield: 30 ± 6%; Purity: 95-99%; Time: 50 min. | uni-mainz.denih.gov |
Quality Control Methodologies for Research-Grade [18F]Fluoroethylcholine
To ensure the quality and consistency of research-grade [18F]Fluoroethylcholine, a comprehensive set of quality control (QC) tests is performed. These methodologies are designed to verify the identity, purity, and other key characteristics of the final product, often adapting equipment used for other common radiopharmaceuticals. nih.govuniroma1.it
Radiochemical Purity and Identity: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques for determining radiochemical purity. nih.govnih.gov
Radio-HPLC: This method separates [18F]FECh from any radioactive impurities. A common setup uses a cation-exchange column (e.g., SCX) with a mobile phase such as a mixture of sodium dihydrogen phosphate (B84403) and acetonitrile (B52724). nih.govup.ac.za The identity of [18F]FECh is confirmed by comparing its retention time to that of a non-radioactive reference standard. researchgate.net Radiochemical purity is consistently reported to be high, often greater than 98% or 99%. researchgate.netnih.govnih.gov
Radio-TLC: TLC provides a complementary and rapid method for assessing radiochemical purity. nih.govnih.gov
Chemical Purity and Residual Solvents:
Gas Chromatography (GC): GC is employed to detect and quantify potential volatile chemical impurities, including residual solvents from the synthesis, such as acetonitrile and ethanol. nih.govnih.gov It is also used to measure the amount of the precursor, N,N-dimethylaminoethanol (DMAE), in the final product. nih.govsnmjournals.org
HPLC with UV or Refractive Index Detection: This technique can identify and quantify non-radioactive chemical impurities. nih.govup.ac.za One identified chemical impurity in some preparations is N,N-dimethylmorpholinium. researchgate.netnih.gov
Other Quality Parameters:
pH: The pH of the final injectable solution is measured to ensure it is within an acceptable physiological range. nih.govup.ac.za
Radionuclidic Identity: The identity of the radionuclide (18F) is confirmed by measuring its half-life. nih.gov
Bacterial Endotoxin Test: This test is performed to ensure the product is free from pyrogenic bacterial endotoxins. up.ac.za
Sterility and Filter Integrity: The final product is passed through a sterilizing filter, and the integrity of this filter is tested to ensure sterility. researchgate.netup.ac.za
These rigorous QC procedures are essential to guarantee that each batch of [18F]FECh is of consistent quality and suitable for research purposes. uniroma1.it
Table 2: Quality Control Tests for Research-Grade [18F]Fluoroethylcholine
| Quality Attribute | Analytical Method | Typical Specification/Parameter Measured | Citation(s) |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | >95-99% | uni-mainz.deresearchgate.netnih.govnih.govnih.gov |
| Chemical Purity | HPLC, GC | Determination of impurities like DMAE and N,N-dimethylmorpholinium. | researchgate.netnih.govsnmjournals.org |
| Radionuclidic Identity | Gamma Spectrometry | Half-life measurement to confirm 18F (approx. 110 min). | nih.gov |
| Residual Solvents | Gas Chromatography (GC) | Quantifies levels of acetonitrile, ethanol, etc. | nih.govnih.gov |
| pH | pH Meter | Measured to be within a specific range (e.g., 6.0-8.0). | uni-mainz.denih.govup.ac.za |
| Bacterial Endotoxins | LAL Test | Must be below the specified limit. | up.ac.za |
| Sterility | Sterility Test | No microbial growth. | researchgate.net |
Biochemical and Molecular Mechanisms of 18f Fluoroethylcholine Uptake and Metabolism
Cellular Transport Mechanisms of [18F]Fluoroethylcholine
The entry of [18F]FECh into cells is a critical first step for its accumulation in target tissues. This process is not passive but is mediated by specific transport systems that recognize choline (B1196258) and its analogs.
Role of Choline Transporters in Cellular Accumulation
The cellular uptake of choline and its analogs, including [18F]FECh, is facilitated by various choline transporter proteins. ebm-journal.org These transporters are integral membrane proteins that bind to choline molecules and facilitate their movement across the cell membrane. Different families of choline transporters have been identified, including high-affinity choline transporters (CHT), the organic cation transporters (OCT), and the choline transporter-like (CTL) family. ebm-journal.org Studies have shown that the transport of choline into cancer cells can be inhibited by compounds like hemicholinium-3, which is a known inhibitor of choline transport, indicating the involvement of specific carrier-mediated processes. auajournals.orgnih.gov The efficiency of [18F]FECh transport is comparable to that of native choline. amegroups.org
Active Transport Processes in Radiolabeled Choline Uptake
The accumulation of [18F]FECh within tumor cells occurs against a concentration gradient, which is indicative of an active transport mechanism. snmjournals.orgsnmjournals.org This process requires energy and is responsible for the high concentration of the tracer observed in malignant tissues. In vitro experiments with tumor cells have demonstrated that [18F]FECh is incorporated into the cells via active transport. snmjournals.orgsnmjournals.org This active uptake is a key component of the "chemical trap" that leads to the retention of the radiotracer in tumors. researchgate.netsnmjournals.org The transport of radiolabeled choline into hepatocellular carcinoma cells has been characterized as a carrier-mediated and sodium-dependent process. nih.govresearchgate.net
Intracellular Metabolic Pathways of [18F]Fluoroethylcholine
Once inside the cell, [18F]FECh undergoes a series of metabolic transformations that lead to its entrapment. These pathways are analogous to the metabolism of natural choline.
Choline Kinase-Mediated Phosphorylation to Phosphoryl-[18F]Fluoroethylcholine
The first and rate-limiting step in the intracellular metabolism of [18F]FECh is its phosphorylation by the enzyme choline kinase (CHK). nih.govnih.govnih.gov This reaction converts [18F]FECh into phosphoryl-[18F]fluoroethylcholine. nih.govsnmjournals.org Choline kinase is often upregulated in cancer cells to meet the increased demand for phosphocholine (B91661), a precursor for phospholipid synthesis. mdpi.com The phosphorylation of [18F]FECh effectively traps the radiotracer within the cell, as the phosphorylated product cannot easily cross the cell membrane. snmjournals.orgsnmjournals.org In vitro studies have confirmed that [18F]FECh is a substrate for yeast choline kinase, leading to the formation of phosphoryl-[18F]FECh. nih.govsnmjournals.org
Integration into Cellular Phospholipid Biosynthesis Pathways
Following phosphorylation, phosphoryl-[18F]fluoroethylcholine is further integrated into the Kennedy pathway for the synthesis of phospholipids (B1166683), which are essential components of cellular membranes. snmjournals.org The phosphorylated tracer is converted into CDP-[18F]fluoroethylcholine, which is then incorporated into phosphatidyl-[18F]fluoroethylcholine, a major membrane phospholipid. snmjournals.org This integration into the phospholipid structure represents the final step of the metabolic trapping of [18F]FECh. In vitro experiments with Ehrlich ascites tumor cells have shown the gradual conversion of free [18F]FECh into phosphoryl-[18F]FECh and its subsequent integration into phospholipids. snmjournals.orgsnmjournals.org
Competitive Metabolism by Choline Oxidase and Formation of Byproducts
In addition to the primary metabolic pathway involving choline kinase, [18F]FECh can also be a substrate for the enzyme choline oxidase. nih.govnih.gov This enzyme catalyzes the oxidation of choline to betaine (B1666868). nih.gov The product of [18F]FECh oxidation by choline oxidase is [18F]fluoroethylbetaine. nih.gov This represents a competitive metabolic pathway, as the betaine product cannot be phosphorylated by choline kinase and thus is not trapped within the cell in the same manner as phosphoryl-[18F]fluoroethylcholine. nih.govnih.gov However, in tumor cells, the choline kinase pathway is predominant for [18F]FECh metabolism. nih.gov To enhance the metabolic stability of choline-based radiotracers against choline oxidase, deuterated analogs such as [18F]fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH) have been developed. mdpi.comresearchgate.net
Data Tables
Table 1: Key Enzymes in [18F]Fluoroethylcholine Metabolism
| Enzyme | Role | Substrate | Product |
|---|---|---|---|
| Choline Kinase (CHK) | Phosphorylation | [18F]Fluoroethylcholine | Phosphoryl-[18F]fluoroethylcholine |
Table 2: Cellular Fate of [18F]Fluoroethylcholine
| Process | Description | Key Molecules Involved |
|---|---|---|
| Cellular Uptake | Active transport across the cell membrane. | Choline transporters (CHT, OCT, CTL) |
| Intracellular Trapping | Phosphorylation preventing efflux from the cell. | Choline Kinase, ATP |
| Phospholipid Synthesis | Incorporation into cell membrane components. | Kennedy Pathway enzymes, Phosphatidylcholine |
Enzymatic Specificity and Substrate Affinity Considerations
The biochemical behavior of [18F]Fluoroethylcholine ([18F]FEC) is fundamentally governed by its interaction with cellular transport systems and metabolic enzymes. Its efficacy as an imaging agent is dependent on how closely it mimics natural choline, allowing it to be recognized and processed by the enzymatic machinery of the cell. The specificity of these enzymes and the affinity of the transporters for [18F]FEC are critical determinants of its uptake and retention.
Research into the substrate specificity of the choline transport system has shown that certain structural features of the choline molecule are essential for recognition. Studies using red blood cells indicated that while two of the three methyl groups on the nitrogen atom are necessary for binding to the choline transporter, the third methyl group can be substituted with a longer alkyl group. snmjournals.orgsnmjournals.org This tolerance for substitution at this position provides the molecular basis for why an ethyl group, such as the fluoroethyl group in [18F]FEC, can be accommodated by the transporter. However, this substitution is not without consequence. The affinity of the transporter can be affected by the size of the quaternary ammonium (B1175870) head, with larger substitutions potentially lowering the affinity. nih.gov Further evidence of this comes from studies on competitive inhibition, where dimethylaminoethanol (B1669961) (DMAE), a precursor in some [18F]FEC syntheses, was found to be a competitive inhibitor of the high-affinity choline transporter, reducing [18F]FEC uptake in prostate cancer cells in a dose-dependent manner. snmjournals.org
Once inside the cell, [18F]FEC is a substrate for choline kinase (CK), the first enzyme in the Kennedy pathway, which phosphorylates it to [18F]phosphorylfluoroethylcholine. snmjournals.orgsnmjournals.org This phosphorylation is the key trapping mechanism within the cell. The specificity of choline kinase is also dependent on the molecular structure of its substrate. Studies utilizing yeast choline kinase revealed that, similar to the transporter, two methyl groups and the hydroxyl-ethyl side chain are essential for enzymatic activity, while the third methyl group is replaceable. snmjournals.orgsnmjournals.org
Kinetic modeling of dynamic PET data provides in vivo insights into transport and phosphorylation rates. In a study on prostate cancer patients, a two-tissue compartmental model was used, where the rate constant K1 represents transport into the cell and K3 represents the rate of phosphorylation by choline kinase. nih.govd-nb.info The analysis revealed that the mean values for both K1 and K3 were significantly increased in tumor tissue compared to normal tissue, reflecting the increased choline metabolism characteristic of cancer cells. nih.govd-nb.info However, the study found no direct correlation between the standardized uptake value (SUV) at 1 hour and the phosphorylation rate (K3), suggesting a complex relationship between initial uptake, trapping, and the static PET signal. nih.gov
The expression levels of the enzymes involved also play a crucial role. In a study on pancreatic cancer xenograft models, [18F]FEC failed to show significant tumor uptake. snmjournals.orgsnmjournals.org Gene array analysis in these models revealed that while choline kinase A (CHKA) expression was not significantly altered, choline kinase B (CHKB) was significantly downregulated compared to control cells. snmjournals.org This highlights that the metabolic trapping of [18F]FEC is not only dependent on the enzyme's affinity for the substrate but also on the level of enzyme expression within the specific tumor type.
The following tables summarize key research findings regarding the uptake, metabolism, and kinetic parameters of [18F]Fluoroethylcholine and related compounds.
Table 1: Comparative Uptake of 18F-Labeled Choline Analogs in PC-3 Cells This table presents the relative uptake of different 18F-labeled choline analogs in cultured PC-3 human prostate cancer cells, highlighting the impact of the side chain on cellular accumulation. Data is expressed relative to the uptake of natural choline ([14C]CH).
| Compound | Relative Uptake vs. [14C]CH | Key Finding | Source |
| [18F]Fluorocholine ([18F]FCH) | Similar to [14C]CH | Fluorine-for-hydrogen substitution on the methyl group is well tolerated. | snmjournals.org |
| [18F]Fluoroethylcholine ([18F]FEC) | ~20% of [18F]FCH | Ethyl-for-methyl substitution significantly lowers uptake in PC-3 cells. | snmjournals.org |
| [18F]Fluoromethylethylcholine ([18F]FMEC) | Higher than [18F]FEC, lower than [18F]FCH | Demonstrates intermediate uptake characteristics. | snmjournals.org |
| [18F]Fluoropropylcholine ([18F]FPC) | Not significantly different from [18F]FCH | Uptake does not strictly decrease with chain length, suggesting complex interactions. | snmjournals.org |
Table 2: Metabolic Profile of Choline Analogs in PC-3 Cells This table shows the intracellular metabolic products of [18F]FCH and [14C]CH after incubation with PC-3 cells, indicating the efficiency of phosphorylation and subsequent incorporation into lipids.
| Compound | Parent Compound | Phosphorylated Form | Lipophilic Metabolites | Source |
| [18F]Fluorocholine ([18F]FCH) | ~3% | ~72% (as [18F]P-FCH) | ~25% | snmjournals.org |
| [14C]Choline ([14C]CH) | ~2% | ~91% (as [14C]Phosphocholine) | ~7% | snmjournals.org |
Table 3: In Vivo Kinetic Parameters of [18F]FEC in Prostate Cancer This table displays the median kinetic rate constants derived from dynamic PET imaging in patients with primary prostate cancer, comparing tumor tissue with normal prostate tissue.
| Parameter | Description | Tumor Tissue (Median) | Normal Tissue (Median) | P-value | Source |
| K1 (min-1) | Transport from blood to tissue | 0.54 | 0.22 | < 0.05 | nih.gov |
| k2 (min-1) | Transport from tissue to blood | 0.50 | 0.57 | > 0.05 | nih.gov |
| K3 (min-1) | Phosphorylation rate | 0.13 | 0.03 | < 0.05 | nih.gov |
| k4 (min-1) | Dephosphorylation rate | 0.00 | 0.00 | > 0.05 | nih.gov |
| Influx (mL/cm3/min) | Net tracer transport and trapping | 0.13 | 0.03 | < 0.05 | nih.gov |
Preclinical Evaluation of 18f Fluoroethylcholine
In Vitro Cellular and Biochemical Studies
The uptake and retention of [18F]Fluoroethylcholine ([18F]FECh) have been investigated in various cancer cell lines to understand its mechanism as a potential imaging agent. In vitro experiments using Ehrlich ascites tumor cells demonstrated that [18F]FECh is incorporated into the cells through an active transport mechanism, moving against a concentration gradient. snmjournals.org The total radioactivity within these cells was observed to increase over time, up to 60 minutes of incubation. snmjournals.org
Studies on Ehrlich ascites tumor cells revealed that approximately 18% of [18F]FECh was converted to its phosphorylated form, phosphoryl-[18F]FECh, within 30 minutes at 37°C. nih.gov This phosphorylation is a key step in trapping the tracer within the cell. google.com Furthermore, in cultured PC-3 human prostate cancer cells, the uptake of a similar choline (B1196258) analog, [18F]fluorocholine (FCH), was found to be inhibited by hemicholinium-3, a known inhibitor of choline transport, highlighting the role of specific transporters in the uptake process. auajournals.org
The dynamics of uptake show a rapid initial phase. For instance, in a study with Ehrlich ascites tumor cells, the cell-to-medium ratio of radioactivity increased steadily over a 60-minute period, indicating continuous accumulation and retention. snmjournals.org This active transport and subsequent intracellular trapping are fundamental to its utility in positron emission tomography (PET) for visualizing tumors, which often exhibit upregulated choline metabolism. google.comnih.gov
Following cellular uptake, [18F]Fluoroethylcholine undergoes metabolic transformation. Chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), have been instrumental in identifying and quantifying its intracellular metabolites. snmjournals.org
In Ehrlich ascites tumor cells, analysis revealed that after entering the cell, free [18F]FECh is progressively converted into phosphoryl-[18F]FECh. snmjournals.org Over a 60-minute incubation period, the proportion of radioactivity corresponding to phosphoryl-[18F]FECh increased, while the free [18F]FECh fraction decreased. snmjournals.org This primary metabolite, phosphoryl-[18F]FECh, is the product of phosphorylation by choline kinase. snmjournals.orgnih.gov
Further analysis showed that the metabolic cascade continues, with phosphoryl-[18F]FECh being integrated into phospholipids (B1166683), predominantly phosphatidyl-[18F]FECh, which is a component of the cell membrane. snmjournals.orgnih.gov A smaller fraction of radioactivity was also found to be incorporated into proteins. snmjournals.org In PC-3 prostate cancer cells incubated with the related tracer [18F]fluorocholine (FCH), approximately 72% of the radioactivity was identified as phosphocholine (B91661) after two hours. nih.gov These studies confirm that [18F]FECh acts as a substrate for the endogenous enzymatic pathways of choline metabolism, leading to its entrapment within cancer cells.
Table 1: Intracellular Metabolite Distribution of [18F]FECh in Ehrlich Ascites Tumor Cells Over Time
| Time (minutes) | % Radioactivity as Free [18F]FECh | % Radioactivity as Phosphoryl-[18F]FECh | % Radioactivity in Phospholipids |
|---|---|---|---|
| 5 | High | Low | Negligible |
| 30 | Decreasing | Increasing | Detectable |
| 60 | Low | High | Increasing |
This table is a qualitative representation based on findings that show a gradual conversion from free [18F]FECh to its phosphorylated and lipid-incorporated forms. snmjournals.org
Enzyme assays have confirmed that [18F]Fluoroethylcholine is a substrate for key enzymes in the choline metabolic pathway. Choline kinase (CHK), the enzyme that phosphorylates choline, has been shown to act on [18F]FECh. nih.govgoogle.com In vitro experiments using yeast choline kinase demonstrated the rapid consumption of [18F]FECh to form phosphoryl-[18F]FECh. nih.govsnmjournals.org This phosphorylation is a critical step for intracellular trapping of the radiotracer. google.com The activity of choline kinase is often upregulated in cancer cells to meet the demands of membrane synthesis for rapid proliferation. researchgate.net
In addition to phosphorylation, choline can be oxidized by choline oxidase to betaine (B1666868). google.com Studies have shown that [18F]FECh is also a substrate for bacterial choline oxidase, leading to the formation of [18F]FECh betaine. nih.gov However, in Ehrlich ascites tumor cells, no detectable [18F]FECh betaine was formed, indicating that in these specific cells, the phosphorylation pathway mediated by choline kinase is the predominant metabolic route. nih.gov The susceptibility to oxidation has led to the development of deuterated analogs, such as [18F]fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH), which show increased stability against choline oxidase. nih.govmdpi.com In the presence of choline oxidase, [18F]D4-FCH remained significantly more intact compared to its non-deuterated counterpart, [18F]FCH. nih.gov
Table 2: Comparative Stability of Fluorinated Choline Analogs in the Presence of Choline Oxidase
| Compound | % Intact after 1 hour with Choline Oxidase |
|---|---|
| [18F]FCH | 11 ± 8% |
| [18F]D4-FCH | 29 ± 4% |
Data sourced from in vitro enzyme assays comparing the stability of deuterated and non-deuterated fluorocholine (B1215755). nih.gov
In Vivo Animal Model Investigations
In vivo studies in rodent models have been crucial for characterizing the biodistribution of [18F]Fluoroethylcholine and related analogs. Following intravenous injection in mice bearing prostate cancer xenografts, the highest uptake of [18F]FCH, a close analog, is consistently observed in the kidneys, liver, and spleen. auajournals.orgnih.gov This pattern is similar to the biodistribution of natural choline. nih.gov
In a murine PC-3 human prostate cancer xenograft model, the tumor uptake of [18F]FCH was comparable to that of [14C]choline. nih.gov Similarly, in a murine HCT116 human colon xenograft model, a deuterated version, [18F]D4-FCH, showed significant tumor accumulation, which was higher than that of non-deuterated [18F]FCH at 30 and 60 minutes post-injection. nih.govnih.gov This suggests that increased metabolic stability can lead to enhanced tumor retention.
While tumor uptake is significant, other organs also show prominent radioactivity. The high accumulation in the kidneys and liver reflects the primary routes of metabolism and excretion. auajournals.orgnih.gov For instance, in the HCT116 xenograft model, the kidneys and liver showed the most prominent radioactivity for both [18F]FCH and [18F]D4-FCH. nih.gov A notable difference with [18F]FECh is its rapid accumulation in the urinary bladder, which is a key distinction from [11C]choline. nih.govnih.gov This rapid urinary excretion can be a limiting factor for imaging in the pelvic region. nih.govnih.gov
Table 3: Biodistribution of [18F]D4-FCH vs. [18F]FCH in HCT116 Tumor-Bearing Mice (% Injected Dose/Gram at 60 min)
| Organ | [18F]FCH (%ID/g) | [18F]D4-FCH (%ID/g) |
|---|---|---|
| Tumor | 1.2 | 2.3 |
| Blood | ~0.2 | ~0.2 |
| Liver | ~4.0 | ~4.0 |
| Kidneys | ~10.0 | ~10.0 |
| Muscle | ~0.3 | ~0.3 |
| Lung | ~1.5 | ~1.0 |
Data represents approximate values from ex vivo biodistribution studies. nih.govnih.gov
The metabolic fate of [18F]Fluoroethylcholine in vivo determines its stability and the nature of the signal detected by PET. In preclinical models, it has been established that fluorinated choline analogs are subject to catabolism, primarily in the liver and kidneys. mdpi.com The primary catabolic pathway involves oxidation by choline oxidase to form the corresponding betaine metabolite. mdpi.com
The development of deuterated analogs like [18F]D4-FCH was specifically aimed at increasing metabolic stability by leveraging the kinetic isotope effect. nih.govmdpi.com In vivo studies confirmed that deuteration provides protection against oxidation. nih.gov Analysis of plasma from mice injected with these tracers showed that [11C]choline and [18F]FCH are readily oxidized, with metabolites appearing soon after injection. mdpi.com This metabolic instability can complicate the interpretation of PET signals, especially at later imaging time points. mdpi.com
In contrast, [18F]D4-FCH demonstrated improved in vivo stability, with slower catabolism and reduced formation of its betaine metabolite. nih.gov This enhanced stability is believed to contribute to the higher tumor uptake observed in xenograft models compared to its non-deuterated counterpart. nih.gov The metabolic profile of these tracers is a critical factor in their effectiveness for cancer imaging, influencing both tumor-to-background ratios and the accuracy of quantitative analysis. mdpi.com
Comparative Preclinical Imaging Studies with Other Radiotracers (e.g., [11C]Choline, [18F]Fluorocholine, [18F]FDG, [18F]D4-FCH)
Preclinical investigations have extensively compared [18F]fluoroethylcholine ([18F]FEC) with other established and novel radiotracers to ascertain its relative diagnostic efficacy and specific applications. These studies, conducted in various animal models of cancer, provide a foundational understanding of its imaging characteristics.
In comparative studies with [11C]Choline , [18F]FEC has demonstrated comparable uptake in tumors. For instance, in a rabbit model with VX2 tumors, the uptake of [18F]FEC was found to be very high and on par with that of [11C]choline. snmjournals.org While both tracers effectively visualize tumors, a key difference lies in their excretion patterns; [18F]FEC is rapidly excreted through the urine, whereas [11C]choline shows slower urinary excretion. snmjournals.org This distinction is significant for clinical applications, particularly in pelvic imaging. Despite the similar tumor uptake, the longer half-life of Fluorine-18 (B77423) (110 min) compared to Carbon-11 (B1219553) (20 min) makes [18F]FEC more practical for distribution to PET centers without an on-site cyclotron. nih.govsnmjournals.org
When evaluated against [18F]Fluorodeoxyglucose ([18F]FDG) , the most common PET tracer, [18F]FEC exhibits distinct advantages in specific cancer types. In preclinical models of prostate cancer, [18F]FEC has shown superior performance. In vitro studies using androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells revealed significantly higher uptake of a similar tracer, [18F]Fluorocholine (FCH), compared to [18F]FDG. Specifically, FCH uptake was 849% greater in LNCaP cells and 60% greater in PC-3 cells than FDG uptake. auajournals.org However, in murine xenograft models, [18F]FDG uptake trended higher than FCH in both CWR-22 and PC-3 tumors. auajournals.org This discrepancy between in vitro and in vivo animal data highlights the complexity of the tumor microenvironment, though clinical studies in humans have often shown higher uptake of choline-based tracers in prostate cancer lesions compared to [18F]FDG. auajournals.orgnih.gov Conversely, in preclinical models of lung cancer, [18F]FDG has demonstrated higher sensitivity, particularly for tumors smaller than 2 cm, and yielded significantly higher tumor-to-normal tissue ratios and standardized uptake values (SUVs) compared to [11C]choline. nih.gov
More recent preclinical work has focused on comparing [18F]FEC and its analogue [18F]Fluoromethylcholine (FCH) with a deuterated version, [18F]Fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH) . The rationale behind [18F]D4-FCH development is to create a more metabolically stable tracer by leveraging the deuterium (B1214612) isotope effect to slow down oxidation by the enzyme choline oxidase. nih.gov In vitro experiments confirmed this, showing that after one hour of treatment with choline oxidase, 29% of [18F]D4-FCH remained intact compared to only 11% of non-deuterated FCH. nih.govnih.gov In a human colon cancer (HCT116) xenograft model, [18F]D4-FCH demonstrated higher tumor accumulation than FCH at all time points measured (2, 30, and 60 minutes). nih.gov For example, at 60 minutes post-injection, the tumor accumulation was 2.3% of the injected dose per gram (%ID/g) for [18F]D4-FCH, compared to 1.2% ID/g for FCH. nih.gov This suggests that the enhanced metabolic stability of [18F]D4-FCH could lead to improved tumor imaging, especially at later time points. nih.govresearchgate.net
Interactive Data Table: Comparative Preclinical Uptake of [18F]Fluoroethylcholine and Other Radiotracers
| Radiotracer Comparison | Animal/Cell Model | Key Finding | Quantitative Data | Reference |
| [18F]FEC vs. [11C]Choline | Rabbit (VX2 Tumor) | Comparable high tumor uptake. | - | snmjournals.org |
| [18F]FCH vs. [18F]FDG | LNCaP Prostate Cancer Cells (in vitro) | FCH uptake significantly higher. | 849% greater uptake than FDG. | auajournals.org |
| [18F]FCH vs. [18F]FDG | PC-3 Prostate Cancer Cells (in vitro) | FCH uptake significantly higher. | 60% greater uptake than FDG. | auajournals.org |
| [18F]FCH vs. [18F]FDG | PC-3 Murine Xenograft | FDG uptake trended higher. | Statistically significant difference (p <0.05). | auajournals.org |
| [18F]D4-FCH vs. [18F]FCH | HCT116 Colon Xenograft | Higher tumor accumulation for [18F]D4-FCH. | 2.3 %ID/g vs. 1.2 %ID/g at 60 min. | nih.gov |
| [11C]Choline vs. [18F]FDG | Human Lung Cancer | FDG showed higher T/N ratio and SUV. | FDG SUV: 4.05 ± 3.05; Choline SUV: 2.93 ± 0.79. | nih.gov |
MicroPET Imaging for Preclinical Tumor Delineation and Uptake Quantification in Animal Models
Micro-positron emission tomography (microPET) is an indispensable tool in the preclinical evaluation of radiotracers, allowing for non-invasive, longitudinal imaging of disease processes in small animal models. fei-lab.org For [18F]fluoroethylcholine, microPET studies have been crucial for delineating tumor boundaries, quantifying tracer uptake, and assessing therapeutic responses in vivo.
In preclinical models of Tuberous Sclerosis Complex (TSC), microPET imaging with [18F]FCH has successfully visualized TSC2-deficient tumors. These studies demonstrated rapid tracer uptake in subcutaneous xenografts. aacrjournals.org In a novel model of pulmonary lymphangioleiomyomatosis (LAM), another TSC-related pathology, microPET showed that diseased lungs had an approximately two-fold higher SUV (mean SUV of 1.3) compared to the lungs of healthy control mice (mean SUV of 0.74). aacrjournals.orgnih.gov This demonstrates the capability of choline-based PET to detect diffuse pulmonary disease.
Prostate cancer has been a primary focus for [18F]FEC and other choline tracers in preclinical microPET imaging. Studies in mouse models of prostate cancer have consistently shown significant tumor uptake. For example, in a study using a TSPO-targeting ligand, the tumor uptake of the experimental tracer was 7.1 ± 1.6 %ID/ml, which was significantly higher than muscle uptake at less than 1 %ID/ml, demonstrating clear tumor delineation. researchgate.net While not a direct measure of [18F]FEC, these studies establish a benchmark for tumor-to-background contrast achievable with PET in preclinical prostate cancer models.
Furthermore, dynamic microPET studies, which involve acquiring images over time, provide valuable pharmacokinetic data. A dynamic study in a patient with prostate cancer using [18F]FEC showed that tumor uptake was rapid, reaching a standardized uptake value (SUV) of 2.87 at just 1.5 minutes, which then slowly increased to an SUV of 4.43 by 55 minutes. snmjournals.org Such preclinical and initial clinical imaging studies are vital for optimizing imaging protocols for larger clinical trials. The ability to quantify uptake via metrics like SUV or %ID/g allows for objective assessment of tumor metabolism and its changes in response to therapy. nih.govresearchgate.net
Interactive Data Table: [18F]Fluoroethylcholine Uptake in Preclinical Animal Models via MicroPET
| Animal Model | Tumor Type | Imaging Tracer | Key Uptake Metric | Value | Reference |
| Mouse | TSC2-deficient Subcutaneous Xenograft | [18F]FCH | - | Rapid Uptake Visualized | aacrjournals.orgaacrjournals.org |
| Mouse | Pulmonary LAM (ELT3 cells) | [18F]FCH | Mean SUV in Diseased Lung | 1.3 (vs. 0.74 in healthy) | aacrjournals.orgnih.gov |
| Mouse | Prostate Cancer (Pten/Trp53 knockout) | [18F]VUIIS1008 (TSPO tracer) | Tumor %ID/ml | 7.1 ± 1.6 | researchgate.net |
| Human | Prostate Cancer | [18F]FEC | Tumor SUV at 1.5 min | 2.87 | snmjournals.org |
| Human | Prostate Cancer | [18F]FEC | Tumor SUV at 55 min | 4.43 | snmjournals.org |
Mechanistic Insights from Preclinical [18F]Fluoroethylcholine Studies
Correlation of Tracer Uptake with Augmented Phospholipid Biosynthesis
The accumulation of [18F]fluoroethylcholine in malignant cells, as visualized by PET imaging, is mechanistically linked to the increased rate of phospholipid biosynthesis, a hallmark of many cancers. Preclinical studies have firmly established this correlation, demonstrating that [18F]FEC acts as a tracer for the Kennedy pathway, the primary route for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. nih.govaacrjournals.orgamegroups.org
The process begins with the transport of [18F]FEC into the cell, which is then phosphorylated by the enzyme choline kinase (ChK) to form [18F]phosphorylfluoroethylcholine. snmjournals.orgacs.org This phosphorylation step is critical as it "traps" the radiotracer within the cell, preventing its efflux and leading to the signal accumulation detected by PET. In vitro experiments with Ehrlich ascites tumor cells have shown that [18F]FEC is not only incorporated into the cells via active transport but is rapidly converted to its phosphorylated form and subsequently integrated into phospholipids. snmjournals.org
The upregulation of choline kinase, particularly the alpha isoform (CHKα), is a common feature in many tumor types and is considered a key driver of the elevated choline uptake seen on PET scans. nih.govresearchgate.net Preclinical studies in TSC2-deficient cells, for example, have shown that these cells have an enhanced incorporation of choline into phosphatidylcholine compared to their normal counterparts. aacrjournals.org This enhanced synthesis directly corresponds with the rapid uptake of [18F]FCH observed in PET imaging of TSC/LAM preclinical models. nih.govaacrjournals.org Therefore, the intensity of the [18F]FEC signal on a PET image is interpreted as a reflection of the underlying activity of the Kennedy pathway and the rate of cell membrane synthesis, which is often accelerated in proliferating cancer cells. amegroups.org
Understanding Metabolic Reprogramming in Preclinical Disease Models
Preclinical studies utilizing [18F]fluoroethylcholine have provided significant insights into the metabolic reprogramming that occurs in cancer and other diseases. By tracing the flux through the Kennedy pathway, [18F]FEC PET allows for the in vivo characterization of altered choline phospholipid metabolism, a key aspect of the broader metabolic shifts that support cell proliferation and survival. aacrjournals.org
In models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), diseases caused by mutations in the TSC1 or TSC2 genes, there is a characteristic hyperactivation of the mTORC1 signaling pathway. Preclinical research has demonstrated that this leads to an aberrant lipid metabolism, including the enhanced synthesis of phosphatidylcholine. aacrjournals.orgaacrjournals.org The use of [18F]FCH PET in xenograft models of TSC2-deficient tumors has not only visualized this metabolic alteration but has also been used to monitor the response to therapy. nih.gov For instance, treatment with the mTORC1 inhibitor rapamycin (B549165) led to a significant suppression of [18F]FCH uptake in tumors by over 50%, demonstrating that the PET signal is sensitive to the targeted inhibition of the underlying signaling pathway driving the metabolic reprogramming. nih.govnih.gov
These findings highlight that [18F]FEC PET is more than just a tool for tumor detection; it is a method for probing the functional consequences of specific genetic mutations and signaling pathway alterations in vivo. It provides a window into how cancer cells rewire their metabolic networks to fuel growth. The ability to non-invasively monitor this specific aspect of metabolic reprogramming offers a powerful platform for evaluating the efficacy of novel therapies that target cancer metabolism, providing mechanistic evidence for their action in preclinical models before translation to clinical trials. nih.govnih.gov
Advanced Methodologies in 18f Fluoroethylcholine Research
Kinetic Modeling in Preclinical Positron Emission Tomography Studies
Kinetic modeling in positron emission tomography (PET) provides a quantitative framework to characterize the biological processes underlying the distribution of a radiotracer in vivo. For [18F]fluoroethylcholine ([18F]FCH), kinetic analysis allows for the detailed investigation of its transport into cells and subsequent phosphorylation by choline (B1196258) kinase.
Compartmental models are mathematical constructs that simplify complex biological systems into a series of distinct compartments, representing different states of the tracer within the tissue (e.g., in blood, in extracellular space, inside the cell, and metabolized). turkupetcentre.netmcgill.caiaea.org The exchange of the tracer between these compartments is described by a set of differential equations.
In preclinical research involving [18F]fluoroethylcholine, both one-tissue and two-tissue compartmental models are commonly employed to analyze dynamic PET data. nih.gov
One-Tissue Compartment Model: This simpler model considers the tissue as a single compartment. It describes the tracer's movement from the plasma into the tissue and back.
Two-Tissue Compartment Model: This model is more frequently used for tracers like [18F]FCH that undergo metabolic trapping. It typically consists of three compartments: the concentration of the tracer in plasma (input function), the concentration of the free tracer in the tissue, and the concentration of the metabolized (phosphorylated) tracer in the tissue. turkupetcentre.netnih.gov Studies have indicated that the uptake of [18F]FCH is well-described by a two-tissue compartment model, often assuming near-irreversible trapping of the phosphorylated tracer. nih.gov
The selection of the most appropriate model is often guided by criteria such as the Akaike information criterion, which balances the goodness of fit with the complexity of the model. nih.gov
The fitting of compartmental models to dynamic PET data allows for the estimation of microparameters, which are rate constants that describe the rate of tracer exchange between compartments. nih.gov For [18F]FCH, these parameters provide insights into specific biological processes.
Key kinetic parameters determined from a two-tissue compartmental model for [18F]FCH include:
K1 (mL/cm³/min): Represents the rate of transport of [18F]FCH from the blood plasma into the tissue. It reflects both blood flow and the permeability of the cell membrane to the tracer.
k2 (min⁻¹): Represents the rate of transport of [18F]FCH from the tissue back into the blood plasma.
k3 (min⁻¹): Represents the rate of phosphorylation of [18F]FCH by the enzyme choline kinase to form [18F]fluoroethylphosphorylcholine. This step effectively traps the tracer within the cell.
k4 (min⁻¹): Represents the rate of dephosphorylation of [18F]fluoroethylphosphorylcholine. For many applications, this rate is considered negligible (k4 ≈ 0), simplifying the model to an irreversible two-tissue compartment model. turkupetcentre.net
Preclinical studies have demonstrated the feasibility of using dynamic PET with kinetic compartment analysis to quantify these parameters, offering a more detailed characterization of tumor biology compared to static imaging methods. researchgate.net For instance, research has shown strong correlations between the net tracer influx (Ki), a composite parameter derived from K1, k2, and k3, and other uptake metrics. researchgate.net
Table 1: Key Kinetic Parameters in [18F]Fluoroethylcholine PET Studies
| Parameter | Description | Biological Correlate |
|---|---|---|
| K1 | Rate constant for tracer transport from plasma to tissue | Blood flow and cell membrane permeability to choline |
| k2 | Rate constant for tracer transport from tissue back to plasma | Efflux of free choline from the cell |
| k3 | Rate constant for the phosphorylation of the tracer | Choline kinase activity |
| Ki | Net influx rate constant (macroparameter) | Overall rate of tracer uptake and metabolic trapping |
Automation and Miniaturization in Radiotracer Production for Research Applications
The production of [18F]fluoroethylcholine for research requires robust, reliable, and efficient radiosynthesis methods. Advances in automation and miniaturization have significantly improved the accessibility and flexibility of producing this and other radiotracers for preclinical studies.
Automated synthesis modules are crucial for the routine and reproducible production of radiopharmaceuticals. Several commercial and custom-built systems have been adapted and optimized for the synthesis of [18F]fluoroethylcholine.
A common approach involves modifying synthesizers originally designed for [18F]FDG production, such as the GE TracerLab module. openmedscience.comresearchgate.net The automated synthesis of [18F]FCH is typically a two-step process. openmedscience.comnih.govsnmjournals.org For example, one method involves the initial synthesis of an intermediate like [18F]fluorobromomethane, which is then used to alkylate a precursor such as N,N-dimethylaminoethanol. openmedscience.comnih.gov The crude product is subsequently purified using solid-phase extraction (SPE) cartridges, which avoids the need for more complex HPLC purification. openmedscience.comnih.gov
These automated systems offer several advantages for research applications:
Reproducibility: They ensure consistent radiochemical yields and purity between batches.
Efficiency: Synthesis times can be significantly reduced, with some automated methods producing [18F]FCH in as little as 35-40 minutes. nih.govnih.gov
High Yields: Optimized automated processes can achieve high, reproducible radiochemical yields, with some reporting yields of 47+/-5% (not decay corrected). nih.gov
The development of such automated apparatus has been instrumental in making [18F]FCH readily available for preclinical and clinical research. snmjournals.org
Microfluidic technology represents a significant step towards the miniaturization and increased efficiency of radiotracer production. nih.gov These platforms utilize small, disposable chips with micro-scale channels and reaction chambers, offering precise control over reaction parameters and a substantial reduction in reagent consumption. escholarship.orgescholarship.org
The "dose-on-demand" concept is particularly valuable in research settings, where small, flexible quantities of different tracers may be needed for various preclinical studies. nih.govnih.gov Microfluidic systems, such as the Advion NanoTek Microfluidic Synthesis System, enable the sequential and repeatable radiosynthesis of different fluorocholine (B1215755) analogues using the same setup. nih.govnih.gov This approach enhances productivity and allows for the back-to-back production of multiple diverse 18F-radiotracers from the same batch of [18F]fluoride. nih.gov
Key features of microfluidic radiosynthesis include:
Reduced Reagent Use: The small scale of the reaction significantly cuts down on the amount of expensive precursors required. escholarship.org
Rapid Synthesis: Reactions are often faster due to improved heat and mass transfer within the micro-channels. escholarship.org
Flexibility: The same system can be used to produce different tracers in succession with effective cleaning procedures to prevent cross-contamination. nih.govnih.gov
Research has demonstrated the successful synthesis of fluorocholine analogues with good to optimal yields (22%-54% decay corrected) in a 15-minute procedure using a microfluidic approach. nih.gov This technology holds great promise for facilitating preclinical research by providing an economical and highly flexible method for radiotracer production. nih.govescholarship.org
Radiosynthesis of Deuterated Analogs for Enhanced Metabolic Stability Research (e.g., [18F]D4-FCH)
A limitation of choline-based PET tracers is their in vivo oxidation by the enzyme choline oxidase, primarily in the liver and kidneys, to their corresponding betaine (B1666868) metabolites. nih.gov This metabolic breakdown can complicate the interpretation of PET signals, as the contribution of the parent tracer and its metabolites to the measured radioactivity becomes difficult to distinguish. nih.gov
To address this, deuterated analogs of [18F]FCH have been developed to enhance metabolic stability. The substitution of hydrogen atoms with deuterium (B1214612) atoms at the site of enzymatic attack creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This is known as the kinetic isotope effect, which slows down the rate of the metabolic reaction. nih.govnih.gov
One such analog is [18F]fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH). nih.govnih.gov The deuteration on the ethyl alcohol portion of the choline molecule provides improved protection against oxidation by choline oxidase. nih.govmdpi.com
The radiosynthesis of [18F]D4-FCH has been established, typically as a two-step reaction. nih.gov For example, it can be synthesized by reacting [18F]fluorobromomethane with the deuterated precursor, D4-N,N-dimethylaminoethanol. mdpi.com Preclinical evaluations have confirmed that [18F]D4-FCH is a promising and metabolically stable radiotracer. nih.gov In vitro stability tests have shown that while nondeuterated FCH is significantly oxidized, [18F]D4-FCH remains largely intact under similar conditions. nih.gov This enhanced stability is hypothesized to increase the bioavailability of the parent tracer for phosphorylation and intracellular trapping, potentially leading to a better signal-to-background contrast in PET imaging. nih.gov
Table 2: Comparison of [18F]FCH and its Deuterated Analog [18F]D4-FCH
| Compound | Key Feature | Rationale for Development | Reported Outcome |
|---|---|---|---|
| [18F]Fluoroethylcholine ([18F]FCH) | Standard choline PET tracer | Imaging of cellular proliferation via choline kinase activity | Susceptible to in vivo oxidation to [18F]fluoroethylbetaine |
| [18F]D4-FCH | Deuterium-substituted analog | To increase metabolic stability by slowing enzymatic oxidation (kinetic isotope effect) | Reduced in vivo oxidation and improved stability compared to nondeuterated FCH nih.govnih.gov |
Comparative Analysis and Derivative Research of Choline Analogs
Comparative Evaluation of [18F]Fluoroethylcholine with Other [18F]-Choline Analogs (e.g., [18F]Fluorocholine)
The development of radiolabeled choline (B1196258) analogs for positron emission tomography (PET) has been driven by the observation of elevated choline kinase activity in neoplastic tissues. snmjournals.orgnih.gov Among the fluorine-18 (B77423) labeled analogs, [¹⁸F]fluoroethylcholine ([¹⁸F]FECH) and [¹⁸F]fluorocholine ([¹⁸F]FCH) have been prominent subjects of comparative evaluation to determine their relative utility as oncologic probes. nih.govnih.gov
Initial biochemical studies anticipated that [¹⁸F]FCH, with its fluoromethyl group, would more closely mimic the transport and metabolism of natural choline compared to the fluoroethylated structure of [¹⁸F]FECH. snmjournals.org In vitro experiments have substantiated these expectations. When tested with yeast choline kinase, the phosphorylation rate for [¹⁸F]FECH was found to be 30% lower than that of choline and [¹⁸F]FCH. snmjournals.orgnih.govelsevierpure.com This difference in metabolic trapping efficiency is a critical factor influencing tracer accumulation in tumor cells.
Further investigations using cultured PC-3 human prostate cancer cells revealed significant differences in cellular uptake. The accumulation of [¹⁸F]FECH was approximately one-fifth of that observed for [¹⁸F]FCH, which showed uptake comparable to natural choline. snmjournals.orgnih.govelsevierpure.com This suggests a poorer biological compatibility of the fluoroethyl analog in this cancer cell model. nih.gov In contrast, another analog, [¹⁸F]fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC), demonstrated cellular accumulation similar to [¹⁸F]FCH, but its phosphorylation rate was 60% lower. snmjournals.orgnih.govelsevierpure.com
Clinical comparisons, particularly in the context of prostate cancer, have also been undertaken. A literature review comparing the two tracers concluded that [¹⁸F]FCH appears to be a more appropriate radiocompound than [¹⁸F]FECH, although more direct comparative data are needed. nih.gov For detecting lymph node metastasis prior to surgery, the diagnostic performance of [¹⁸F]FCH was around 50% or less, while for [¹⁸F]FECH it ranged between 0% and 39%. nih.gov However, for detecting recurrent prostate cancer, both tracers have shown utility, with sensitivities ranging from 42.9% to 96% for [¹⁸F]FCH and 62% to 85.7% for [¹⁸F]FECH. nih.gov
Biodistribution studies have noted minimal differences between the variants of radiolabeled choline. nih.gov However, early urinary excretion of [¹⁸F]FECH has been documented, which can impact imaging protocols, particularly for pelvic malignancies. nih.govnih.gov Despite differences in biochemical behavior, some clinical studies suggest the diagnostic accuracy of the tracers is similar. nih.gov
| Parameter | [18F]Fluoroethylcholine ([18F]FECH) | [18F]Fluorocholine ([18F]FCH) | Reference Choline |
|---|---|---|---|
| Relative Phosphorylation Rate (vs. Choline) | 30% Lower | Similar | 100% (Baseline) |
| Uptake in PC-3 Cancer Cells (Relative) | ~20% of [18F]FCH uptake | Comparable to Choline | Comparable to [18F]FCH |
| Sensitivity for Recurrent Prostate Cancer | 62% - 85.7% | 42.9% - 96% | N/A |
| Diagnostic Performance (Lymph Node Metastasis) | 0% - 39% | ~50% or less | N/A |
Rational Design Principles for Choline Derivatives to Enhance Research Utility
The rational design of novel choline derivatives for PET imaging is guided by key structure-activity relationships that influence their biological behavior, including transport, metabolic trapping, and biodistribution. The primary goal is to create a tracer that is efficiently transported into cancer cells and rapidly phosphorylated and trapped, while exhibiting favorable clearance from non-target tissues to maximize image contrast.
One fundamental design principle involves the modification of the N-alkyl groups on the choline molecule. snmjournals.org The choline transport system imposes a strict upper limit on the size of the substrate it can accommodate. nih.gov Even a small increase in the size of the quaternary ammonium (B1175870) head can significantly reduce the molecule's affinity for the transporter, thereby limiting its ability to enter cells. nih.gov This principle underscores the importance of maintaining a compact molecular structure that mimics natural choline.
The length of the fluoroalkyl chain is another critical factor. As demonstrated by the comparison between [¹⁸F]FCH, [¹⁸F]FECH, and [¹⁸F]FPC, chain length directly impacts the efficiency of phosphorylation by choline kinase. snmjournals.orgnih.gov The fluoromethyl group of [¹⁸F]FCH results in phosphorylation rates similar to choline, whereas the longer fluoroethyl and fluoropropyl chains lead to progressively lower phosphorylation rates. nih.govelsevierpure.com This indicates that choline kinase has a substrate specificity that favors smaller N-substituents. Interestingly, while some analogs are poor substrates for choline kinase, they may still be effectively transported into the cell, as seen with FPC, suggesting that transport and phosphorylation can be decoupled. snmjournals.orgnih.gov
Another key design consideration is the metabolic stability of the tracer. Natural choline is subject to oxidation by choline oxidase, which converts it to betaine (B1666868), a metabolic pathway that can complicate the interpretation of PET data. aacrjournals.org To address this, novel choline analogs have been designed to be more resistant to this enzymatic degradation. The development of deuterated analogs, such as ¹⁸F-D4-choline, represents a strategy to reduce oxidation. aacrjournals.org By replacing hydrogen atoms with deuterium (B1214612) at the site of oxidation, the carbon-deuterium bond becomes stronger, slowing the rate of the enzymatic reaction and leading to lower betaine formation. aacrjournals.org This improved metabolic profile can simplify the interpretation of clinical PET data and potentially increase the selectivity for the desired phosphorylation pathway. aacrjournals.org
Development of Other [18F]-Labeled Tracers Based on Choline Metabolism Principles
Research building on the principles of choline metabolism has led to the development of additional radiotracers, aiming to refine imaging characteristics and address the limitations of existing agents. While direct structural analogs of choline, such as [¹⁸F]FCH and [¹⁸F]FECH, directly probe the choline kinase pathway, other tracers have been developed that exploit the upregulation of lipid metabolism in cancer in different ways.
The foundational work with [¹¹C]choline established the principle that radiolabeled choline could effectively detect various cancers, including prostate cancer, due to its role as a substrate for phosphatidylcholine synthesis in proliferating cells. nih.govtsnmjournals.org The short half-life of carbon-11 (B1219553) (approximately 20 minutes) prompted the development of fluorine-18 labeled versions like [¹⁸F]FECH and [¹⁸F]FCH to allow for longer synthesis times and distribution to PET centers without an on-site cyclotron. snmjournals.orgmdpi.com
Further refinements have focused on improving metabolic stability. As noted, choline can be oxidized to betaine, which is an undesirable side reaction. aacrjournals.org To mitigate this, deuterated choline analogs were developed. The introduction of deuterium atoms at the α-position to the hydroxyl group slows the rate of oxidation. Studies on the doubly fluorinated and deuterated analog, ¹⁸F-D4-choline, showed it had the lowest rate of betaine oxidation, providing a clearer signal related to choline phosphorylation. aacrjournals.org
Beyond direct choline analogs, the understanding of altered cell membrane metabolism in cancer has spurred the development of tracers targeting other related pathways. For example, while not a direct choline analog, [¹⁸F]fluciclovine, a synthetic amino acid tracer, has been compared head-to-head with [¹⁸F]FCH for detecting recurrent prostate cancer. mdpi.com Its mechanism is based on upregulated amino acid transport in cancer cells, another hallmark of altered tumor metabolism. Comparative studies have shown that [¹⁸F]fluciclovine can have a higher detection rate than [¹⁸F]FCH, particularly in patients with low PSA levels and for detecting locoregional recurrence. mdpi.com
Similarly, tracers targeting the prostate-specific membrane antigen (PSMA), such as [¹⁸F]DCFPyL, have emerged as highly effective agents for prostate cancer imaging. nih.gov Although their mechanism is based on binding to a cell surface protein rather than metabolic trapping via the choline kinase pathway, their development was driven by the need to improve upon the performance of earlier generations of tracers, including the choline-based agents. nih.govnih.gov
Future Research Directions and Unresolved Questions in 18f Fluoroethylcholine Preclinical Investigation
Elucidation of Specific Regulatory Pathways Influencing [18F]Fluoroethylcholine Metabolism
The uptake and retention of [18F]fluoroethylcholine in cancer cells are fundamentally linked to aberrant choline (B1196258) metabolism. Malignant cells often exhibit increased proliferation and, consequently, a higher demand for phospholipids (B1166683) for cell membrane synthesis. nih.gov This process is primarily driven by the Kennedy pathway, where choline is first phosphorylated by choline kinase (CHK) to form phosphorylcholine. nih.gov The upregulation of choline kinase alpha (CHKα) is a hallmark of many cancers and is central to the trapping of [18F]fluoroethylcholine (as phosphoryl-[18F]fluoroethylcholine) within tumor cells. nih.govnih.gov
However, a significant unresolved question in preclinical research is the precise and varied regulatory mechanisms that govern CHKα expression and activity across different cancer types and even within heterogeneous tumor microenvironments. While upregulation is a known phenomenon, the specific signaling cascades, transcription factors, and post-translational modifications that drive this increase are not fully elucidated. Future investigations need to move beyond the observation of CHKα overexpression to understand its upstream regulation.
Furthermore, choline metabolism is not a single linear path. The enzyme choline oxidase presents a competing metabolic route, converting choline to betaine (B1666868). nih.govnih.gov The balance between phosphorylation by CHK and oxidation by choline oxidase can significantly influence the net accumulation of [18F]fluoroethylcholine in a cell. Preclinical studies have explored the development of more metabolically stable choline analogs, such as deuterated versions, to protect against degradation by choline oxidase. nih.gov This highlights a key research direction: investigating the regulatory factors that determine the flux of choline analogs through these competing pathways. A deeper understanding of this metabolic bifurcation is crucial for interpreting tracer uptake accurately and for developing more effective choline-based imaging agents.
Key Unresolved Questions:
What are the specific signaling pathways (e.g., PI3K/Akt, MAPK) that directly regulate the expression and activity of choline kinase in various preclinical cancer models?
How does the tumor microenvironment, including hypoxia and nutrient availability, influence the balance between the phosphorylation and oxidation pathways of [18F]fluoroethylcholine metabolism?
Can the activity of specific choline transporters, which mediate the initial uptake of the tracer into the cell, be modulated, and what are the regulatory elements controlling their expression?
Exploration of Novel Preclinical Disease Models for [18F]Fluoroethylcholine Application
While [18F]fluoroethylcholine was initially developed and extensively studied in the context of prostate cancer, the underlying mechanism of increased choline metabolism is not exclusive to this malignancy. snmjournals.orgsnmjournals.org Increased choline kinase activity has been demonstrated in a wide array of human cancers, including breast carcinoma, brain tumors, and hepatocellular carcinoma, suggesting a broad oncologic applicability for [18F]fluoroethylcholine PET imaging. nih.govnih.gov A significant future direction is the systematic evaluation of this tracer in a wider range of preclinical cancer models to validate its diagnostic and therapeutic monitoring potential.
Recent preclinical studies have begun to explore these novel applications. For instance, research into preclinical models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM) has shown that TSC2-deficient cells exhibit rapid uptake of [18F]fluorocholine ([18F]FCH), a closely related tracer, which can be visualized in both subcutaneous tumors and pulmonary nodules. nih.gov This opens avenues for using choline-based tracers to study rare diseases characterized by metabolic dysregulation.
Moreover, the application of [18F]fluoroethylcholine may extend beyond oncology. A study using a starved rat model of skeletal muscle atrophy demonstrated the feasibility of using [18F]FCH PET to evaluate muscle pathology. mdpi.com The research found that fasting-induced muscle atrophy led to a significant decrease in tracer uptake, correlating with metabolic changes and the upregulation of atrophy-related genes. mdpi.com This pioneering work suggests a role for choline tracers in studying metabolic shifts in non-cancerous conditions, such as sarcopenia, cachexia, and other muscle-wasting disorders. Expanding preclinical investigations into inflammatory and degenerative disease models represents a promising and largely untapped area of research.
| Disease Model | Tracer | Key Preclinical Finding | Potential Application |
|---|---|---|---|
| Tuberous Sclerosis Complex (TSC)/Lymphangioleiomyomatosis (LAM) | [18F]FCH | TSC2-deficient cells and tumors show rapid tracer uptake. nih.gov | Imaging of whole-body tumor burden and response to therapy in TSC/LAM. nih.gov |
| Skeletal Muscle Atrophy (Starvation Model) | [18F]FCH | Decreased tracer uptake observed in atrophied muscle. mdpi.com | Molecular imaging diagnostic tool for muscle atrophy and sarcopenia. mdpi.com |
| Breast Cancer | [18F]FECh | Higher tracer uptake in malignant lesions and correlation with aggressiveness. nih.gov | Non-invasive assessment of tumor aggressiveness and lymph node status. nih.gov |
| Hepatocellular Carcinoma (HCC) | [18F]FECh | Tracer accumulates in HCC foci, with contrast values comparable to [11C]choline. nih.gov | Detection and characterization of liver lesions. |
Integration of [18F]Fluoroethylcholine Research with Multi-Modal Preclinical Imaging Techniques
The future of preclinical imaging lies in the integration of multiple modalities to gain a synergistic understanding of disease processes. mrsolutions.com While [18F]fluoroethylcholine PET provides crucial functional data on cellular metabolism, its spatial resolution is limited, and it lacks detailed anatomical context. nih.gov Combining PET with high-resolution anatomical imaging techniques like Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) can overcome these limitations. mrsolutions.com
The development of hybrid PET/MRI and PET/CT systems has paved the way for simultaneous or co-registered acquisition of metabolic and anatomical data in the same animal, under the same physiological conditions. mrsolutions.com This approach allows for the precise localization of [18F]fluoroethylcholine uptake within specific tissues or tumor subregions, correlating metabolic activity with morphological features such as tumor volume, vascularity (from dynamic contrast-enhanced MRI), or cellularity (from diffusion-weighted MRI). A prospective study utilizing simultaneous [18F]FECh PET/MRI for breast lesions demonstrated that this integrated approach is safe and has the potential to evaluate breast cancer aggressiveness and predict lymph node status. nih.gov This underscores the power of combining the metabolic insights of [18F]FECh with the superior soft-tissue contrast of MRI.
Beyond anatomical correlation, multi-modal imaging allows for the investigation of multiple biological processes simultaneously. youtube.com For example, a preclinical study could involve imaging a tumor-bearing animal with [18F]fluoroethylcholine to assess cell membrane turnover, followed by an MRI scan to assess tumor vascularity and edema, and perhaps another PET scan with a different tracer like [18F]FDG to probe glucose metabolism. This multi-tracer, multi-modal approach can provide a comprehensive biological snapshot of the tumor, revealing relationships between different metabolic pathways and physical characteristics.
Furthermore, the integration of [18F]fluoroethylcholine PET data with advanced analytical methods like radiomics is a burgeoning field of research. Radiomics involves the high-throughput extraction of a large number of quantitative features from medical images. nih.gov Preclinical studies can utilize radiomics to identify subtle patterns in [18F]fluoroethylcholine distribution and texture that are not visible to the naked eye but may correlate with underlying genomics, histology, or treatment response. This integration of functional imaging with computational analysis holds the promise of discovering novel, non-invasive imaging biomarkers for disease characterization and prediction. nih.govnih.gov
Key Research Directions:
Systematic use of simultaneous PET/MRI in preclinical models to correlate [18F]fluoroethylcholine uptake with multi-parametric MRI data (e.g., diffusion, perfusion, spectroscopy).
Dual-tracer preclinical PET studies to investigate the interplay between choline metabolism ([18F]fluoroethylcholine) and other key metabolic pathways, such as glycolysis or amino acid transport.
Development and validation of radiomic signatures from preclinical [18F]fluoroethylcholine PET images to predict treatment response or disease progression.
Q & A
Q. What are the critical challenges in optimizing the radiosynthesis of [18F]fluoroethylcholine, and how can they be methodologically addressed?
Answer: Key challenges include achieving high radiochemical yield (RCY) and minimizing side reactions during fluorination. The synthesis typically involves reacting bromoethyltriflate or ethylene ditosylate with [18F]fluoride to form 2-[18F]fluoroethyl tosylate, followed by quaternization with dimethylaminoethanol. Purification via cation exchange resins exploits the compound’s cationic nature, ensuring high purity . Methodological improvements include optimizing reaction temperature, precursor stoichiometry, and distillation conditions for intermediates.
Q. How do researchers design comparative studies to evaluate [18F]fluoroethylcholine against other PET tracers (e.g., [68Ga]PSMA) in prostate cancer imaging?
Answer: Comparative studies require standardized protocols for tracer administration, imaging timepoints, and quantification metrics (e.g., SUVmax, tumor-to-background ratios). Dual-tracer studies in the same patient cohort, with histopathological validation, are ideal. For example, [18F]fluoroethylcholine’s reliance on choline kinase activity can be contrasted with [68Ga]PSMA’s targeting of membrane antigen expression, necessitating correlation with immunohistochemistry for both biomarkers .
Q. What preclinical models are most suitable for validating [18F]fluoroethylcholine’s specificity in oncological imaging?
Answer: Orthotopic or xenograft models of prostate cancer and glioblastoma are preferred due to their high choline metabolism. Blocking studies with excess unlabeled choline can confirm specificity by demonstrating reduced tracer uptake. Dynamic PET imaging coupled with biodistribution assays (e.g., %ID/g in tumors vs. muscle) provides quantitative validation .
Q. How can researchers ensure reproducibility in quantifying [18F]fluoroethylcholine uptake across heterogeneous tumor regions?
Answer: Use voxel-wise analysis or region-of-interest (ROI) segmentation guided by co-registered CT/MRI to account for tumor heterogeneity. Standardized uptake value ratios (SUVRs) normalized to reference tissues (e.g., cerebellum) improve comparability. Intra- and inter-observer variability assessments are critical .
Advanced Research Questions
Q. What methodological strategies resolve conflicting clinical data on [18F]fluoroethylcholine’s sensitivity in low-grade prostate cancer?
Answer: Discrepancies often arise from differences in tumor choline kinase expression or imaging protocols. Hybrid studies combining PET/MRI with transcriptomic profiling of choline metabolic pathways (e.g., CHKA expression) can identify subgroups likely to benefit. Bayesian statistical models may reconcile conflicting datasets by weighting studies based on cohort size and imaging standardization .
Q. How can multi-modal imaging (e.g., PET/CT-MRI) enhance the mechanistic understanding of [18F]fluoroethylcholine uptake in brain tumors?
Answer: Co-registering [18F]fluoroethylcholine PET with perfusion MRI (e.g., DSC-MRI) or diffusion-weighted imaging (DWI) allows correlation of tracer uptake with vascular permeability or cellular density. Kinetic modeling (e.g., Patlak analysis) can differentiate passive diffusion from active transport mechanisms .
Q. What experimental approaches address the limitations of [18F]fluoroethylcholine in distinguishing inflammation from malignancy?
Answer: Co-administration with [18F]FDG or [68Ga]citrate in dual-tracer protocols helps differentiate metabolic activity (FDG) from phospholipid synthesis (FEC). Inflammatory models (e.g., LPS-induced lesions) should be used to establish specificity thresholds. Autoradiography with immunofluorescence for macrophage markers (CD68) further validates specificity .
Q. How can researchers standardize dosimetry calculations for [18F]fluoroethylcholine across pediatric and adult populations?
Answer: Patient-specific dosimetry requires hybrid phantom models incorporating age-dependent organ masses and blood flow rates. Time-activity curves (TACs) from serial PET scans, combined with OLINDA/EXM software, enable dose estimation. Cross-validation with Monte Carlo simulations improves accuracy .
Data Analysis & Contradiction Management
Q. What statistical frameworks are recommended for analyzing heterogeneous [18F]fluoroethylcholine uptake data in multi-center trials?
Answer: Mixed-effects models account for inter-center variability in scanner calibration and acquisition protocols. Harmonization using phantom-based correction factors (e.g., NEMA NU-2 standards) reduces technical bias. Meta-regression analyses identify confounding variables (e.g., fasting state, injection-to-scan time) .
Q. How should researchers handle discrepancies between in vitro choline uptake assays and in vivo [18F]fluoroethylcholine PET findings?
Answer: Integrate 3D spheroid or organoid models with hypoxia chambers to mimic in vivo conditions. Use compartmental modeling to correlate in vitro tracer kinetics (e.g., Michaelis-Menten constants) with PET-derived parameters. Discrepancies may highlight microenvironmental influences (e.g., pH, blood-brain barrier integrity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
